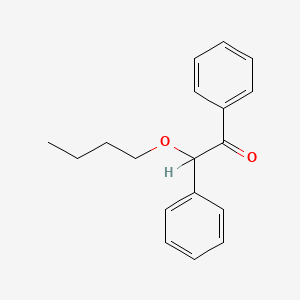

2-Butoxy-2-phenylacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-2-3-14-20-18(16-12-8-5-9-13-16)17(19)15-10-6-4-7-11-15/h4-13,18H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZAHLOABNWIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885208 | |

| Record name | Ethanone, 2-butoxy-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22499-11-2 | |

| Record name | Benzoin butyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22499-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-butoxy-1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022499112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-butoxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-butoxy-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxy-2-phenylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Butoxy-2-phenylacetophenone basic properties

An In-depth Technical Guide to 2-Butoxy-2-phenylacetophenone

This guide provides a comprehensive technical overview of this compound, a key molecule in the field of polymer science. Designed for researchers, scientists, and professionals in drug development and advanced materials, this document delves into the compound's core properties, mechanism of action, synthesis, and applications, with a focus on scientific integrity and practical insights.

Part 1: Chemical Identity and Core Properties

The compound commonly known as this compound is more formally identified by its IUPAC name, 2-Butoxy-1,2-diphenylethanone , or as Benzoin n-butyl ether . This distinction is critical for accurate literature searches and material sourcing. It belongs to the benzoin ether class of molecules, which are widely recognized for their utility as photoinitiators.

Its fundamental role is to absorb ultraviolet (UV) light and convert that light energy into chemical energy by generating reactive free radicals. These radicals then initiate polymerization, transforming a liquid monomer and oligomer formulation into a solid, cross-linked polymer. This process, known as UV curing, is foundational to numerous advanced manufacturing technologies.

Physicochemical Data Summary

Quantitative properties are summarized below. It is important to note that while the identity of the compound is well-established, specific experimental data such as melting and boiling points are not consistently reported in publicly available literature. For comparative context, data for the closely related and widely studied photoinitiator 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is included.

| Property | 2-Butoxy-1,2-diphenylethanone (Benzoin n-butyl ether) | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (for comparison) |

| CAS Number | 22499-11-2[1] | 24650-42-8[2] |

| Molecular Formula | C₁₈H₂₀O₂[3] | C₁₆H₁₆O₃[2] |

| Molecular Weight | 268.35 g/mol | 256.30 g/mol [2] |

| IUPAC Name | 2-Butoxy-1,2-diphenylethanone[3] | 1,2-Diphenyl-2,2-dimethoxyethan-1-one |

| Appearance | Reported as a clear yellow liquid[4] | White crystalline solid[5] |

| Melting Point | Data not readily available | 67-70 °C[5] |

| Boiling Point | Data not readily available | Data not readily available |

| Solubility | Assumed soluble in common organic solvents and monomers | Soluble in most organic solvents |

| UV Absorption (λmax) | Expected in the ~250 nm and ~330 nm range (typical for benzoin ethers) | ~252 nm, ~335 nm |

Part 2: Mechanism of Action - A Norrish Type I Photoinitiator

As a member of the substituted acetophenone family, Benzoin n-butyl ether functions as a Type I photoinitiator .[6] This classification is defined by the unimolecular nature of the radical generation step. The process follows a well-understood photochemical pathway:

-

Photon Absorption: The benzoyl chromophore within the molecule absorbs a photon of UV light (hν), promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state is very short-lived and efficiently undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁). This triplet state is the true reactive species.

-

α-Cleavage: The key event is the homolytic cleavage of the carbon-carbon bond adjacent (in the alpha position) to the carbonyl group. This bond is weakened in the triplet state. This fragmentation, known as a Norrish Type I reaction, is exceptionally efficient for benzoin ethers and results in the formation of two distinct free radicals.[7]

-

Radical Formation & Initiation: The α-cleavage yields a Benzoyl Radical and a 1-Butoxy-1-phenylmethyl Radical . Both of these radical species are capable of attacking the double bonds of monomer molecules (e.g., acrylates), thereby initiating the chain-growth polymerization process that forms the polymer network.

Visualization of the Photolytic Cleavage Pathway

The following diagram illustrates the complete photoinitiation sequence from light absorption to the generation of polymer-initiating radicals.

Caption: Photochemical activation and α-cleavage of Benzoin n-butyl ether.

Part 3: Experimental Protocols

The methodologies described herein are based on established chemical principles and provide a framework for the synthesis and subsequent characterization of 2-Butoxy-1,2-diphenylethanone.

Protocol 1: Two-Step Synthesis

This synthesis involves a classic benzoin condensation followed by a Williamson ether synthesis.

Step A: Synthesis of Benzoin Precursor This step utilizes a thiamine-catalyzed benzoin condensation, which is a greener alternative to traditional cyanide-catalyzed methods.[8][9]

-

Catalyst Preparation: In a 100 mL flask, dissolve 1.0 g of thiamine hydrochloride in 3.0 mL of water. Add 10 mL of 95% ethanol and cool the solution in an ice-water bath.

-

Base Addition: While swirling in the ice bath, slowly add 2.0 mL of pre-chilled 5M NaOH solution dropwise over 5 minutes. A yellow color, indicating the formation of the active thiamine ylide, should appear.

-

Reactant Addition: Remove the flask from the ice bath and add 6.0 mL of freshly distilled benzaldehyde. Swirl to mix thoroughly. The solution may initially appear milky before clearing.

-

Reaction: Seal the flask (e.g., with Parafilm) and allow it to stand at room temperature for at least 24 hours. Crystals of benzoin should form during this time.

-

Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a cold 1:1 mixture of water and 95% ethanol to remove unreacted benzaldehyde and catalyst.

-

Purification: Recrystallize the crude benzoin from hot 95% ethanol (~10 mL per gram of crude product) to yield pure benzoin as white crystals.[10]

Step B: Etherification of Benzoin This step converts the hydroxyl group of benzoin to a butyl ether.

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5.0 g of dry benzoin in 100 mL of anhydrous tetrahydrofuran (THF).

-

Base Addition: Add 1.5 equivalents of a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise at 0 °C. Causality: The strong base is required to deprotonate the secondary alcohol of benzoin to form the more nucleophilic alkoxide.

-

Alkoxide Formation: Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium benzoin alkoxide may be observed as a color change or dissolution.

-

Alkylation: Add 1.2 equivalents of 1-bromobutane dropwise via syringe.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, cautiously quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield the final product, 2-Butoxy-1,2-diphenylethanone.

Protocol 2: Analytical Characterization Workflow

To ensure the identity, purity, and suitability of the synthesized photoinitiator, a standard analytical workflow is essential.

-

Structure Verification (NMR & FTIR):

-

¹H and ¹³C NMR: Dissolve the sample in CDCl₃. The ¹H NMR spectrum should confirm the presence of aromatic protons, the benzylic proton, and the protons of the n-butyl group in the correct ratios and with expected chemical shifts and splitting patterns. The ¹³C NMR will verify the number of unique carbon environments.

-

FTIR: Analyze the sample to confirm the presence of the characteristic carbonyl (C=O) stretch (~1680 cm⁻¹) and the C-O-C ether stretch (~1100 cm⁻¹), and the absence of the broad O-H stretch from the benzoin starting material.

-

-

Purity Assessment (HPLC):

-

Use a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water.

-

Monitor the eluent with a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

-

Purity is determined by the area percentage of the main product peak.

-

-

Photochemical Activity (UV-Vis Spectroscopy):

-

Dissolve a dilute solution of the photoinitiator in a suitable solvent (e.g., acetonitrile).

-

Record the UV-Vis spectrum to determine the absorption maxima (λmax). Causality: This is a critical self-validating step. The λmax values must overlap with the emission spectrum of the intended UV curing lamp to ensure efficient light absorption and initiation.[6]

-

Part 4: Applications in Research and Development

While the primary industrial application of Benzoin n-butyl ether is in the rapid, solvent-free curing of inks, coatings, and adhesives, its fundamental function as a radical generator opens pathways for its use in more advanced scientific fields.

-

Fabrication of Advanced Materials: It can be used in stereolithography (SLA) 3D printing and for creating microfluidic devices, where precise spatial control of polymerization is required.[11]

-

Biomaterial Synthesis: For drug development professionals, the most relevant application lies in the photopolymerization of biocompatible hydrogels. While this specific initiator's cytotoxicity would need to be rigorously evaluated, analogous Type I photoinitiators are widely used to cross-link functionalized biopolymers (e.g., PEGDA, GelMA) to create scaffolds for tissue engineering, controlled drug release matrices, and 3D cell culture environments.[12] The choice of photoinitiator is critical in these applications to balance curing efficiency with cell viability.[11][12]

Part 5: Safety and Handling

Proper handling of 2-Butoxy-1,2-diphenylethanone is essential. The following guidelines are based on available safety data and best practices for handling chemical reagents.

-

Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1]

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

-

Contact Avoidance: Avoid all contact with skin and eyes. In case of skin contact, wash immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]

-

Ingestion: Do not ingest. If swallowed, rinse mouth with water (do not induce vomiting) and seek immediate medical attention.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Toxicological Insight: While specific toxicological data for this compound is limited, it is structurally related to benzoin and contains a butoxy ether moiety. Precursors like benzaldehyde and potential hydrolysis products like 2-butoxyethanol are known irritants.[13] Therefore, a cautious approach to handling is warranted.

References

-

LookChem. (n.d.). BENZOIN ISOBUTYL ETHER 22499-12-3 wiki. Retrieved January 20, 2026, from [Link]

-

Wang, Y., et al. (2022). Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. RSC Advances. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2021). The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. Retrieved January 20, 2026, from [Link]

-

PubMed. (2021). The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. Journal of Biomedical Materials Research Part A. Retrieved January 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzoin. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Benzoin isobutyl ether. Retrieved January 20, 2026, from [Link]

-

KTEC Equipment and Supplies. (2015). SAFETY DATA SHEET - 2-BUTOXYETHANOL, 99%. Retrieved January 20, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Benzoin isobutyl ether. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Ethanone, 2-butoxy-1,2-diphenyl-. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). Retrieved January 20, 2026, from [Link]

-

Guzmán, D., et al. (n.d.). Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence. RSC Advances. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2014). Efficiency of 2,2-Dimethoxy-2-phenylacetophenone for the Photopolymerization of Methacrylate Monomers in Thick Sections. Retrieved January 20, 2026, from [Link]

-

SciSpace. (2022). Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. Retrieved January 20, 2026, from [Link]

-

NCBI Bookshelf. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved January 20, 2026, from [Link]

-

Worldwide Journals. (n.d.). Green Synthesis of Benzoin Derivatives Using Coenzyme Catalyzed Benzion Condensation Reaction. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). 2,2-Dimethoxy-2-phenylacetophenone. Retrieved January 20, 2026, from [Link]

-

Ataman Kimya. (n.d.). 2-BUTOXYETHANOL. Retrieved January 20, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-butoxyethanol. Retrieved January 20, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-Butoxyethanol: Properties, Uses, and Safety for Buyers. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Butoxyethanol-1,1,2,2-d4. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (1997). Photopolymerization. Retrieved January 20, 2026, from [Link]

-

CORE. (n.d.). PHOTOPOLYMERIZATION IN DISPERSED SYSTEMS. Retrieved January 20, 2026, from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 2,2-Dimethoxy-2-phenylacetophenone 0.99 Benzil a,a-dimethyl acetal [sigmaaldrich.com]

- 3. Ethanone, 2-butoxy-1,2-diphenyl- | C18H20O2 | CID 90793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. worldwidejournals.com [worldwidejournals.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure Elucidation of 2-Butoxy-2-phenylacetophenone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the chemical structure elucidation of 2-Butoxy-2-phenylacetophenone, a member of the benzoin ether family, which is of significant interest in photochemistry and polymer science.[1][2] This document outlines a logical and experimentally validated workflow, integrating synthetic methodology with advanced analytical techniques. Protocols for synthesis via the Williamson ether synthesis, and subsequent characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are detailed. The causality behind experimental choices is explained, ensuring a deep understanding of the structure-property relationships. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel organic compounds.

Introduction: The Significance of Benzoin Ethers

Benzoin ethers, including this compound, are a class of organic compounds recognized for their utility as photoinitiators in free radical polymerization.[2] Upon exposure to ultraviolet (UV) light, these molecules undergo a characteristic α-cleavage (Norrish Type I reaction), generating reactive free radicals that can initiate the polymerization of various monomers.[1][2] The efficiency of this process is influenced by the nature of the substituents on the benzoin core structure. Understanding the precise chemical structure of these compounds is therefore paramount for predicting their photochemical reactivity and for the rational design of new, more efficient photoinitiator systems.[1]

This guide will focus on the systematic elucidation of the chemical structure of this compound, providing both theoretical background and practical, step-by-step protocols.

Synthetic Approach: The Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This classical organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.[3][4] In this case, the alkoxide of 2-hydroxy-2-phenylacetophenone (benzoin) is reacted with an n-butyl halide.

Causality of Reagent Selection

-

Starting Material: 2-Hydroxy-2-phenylacetophenone (benzoin) provides the core acetophenone structure.

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is chosen to deprotonate the hydroxyl group of benzoin, forming the corresponding alkoxide. The use of NaH is advantageous as the only byproduct is hydrogen gas, which is easily removed from the reaction mixture.[3]

-

Alkylating Agent: An n-butyl halide, such as 1-bromobutane or 1-iodobutane, is used to introduce the butoxy group. Primary halides are preferred to minimize the competing elimination reaction (E2).[3][4]

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the alkoxide without solvating the nucleophilic anion, thus enhancing its reactivity.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-hydroxy-2-phenylacetophenone (1 equivalent) and anhydrous tetrahydrofuran (THF).

-

Alkoxide Formation: Under a nitrogen atmosphere, slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization

The unequivocal identification of the synthesized this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the known characteristics of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.50 | Multiplet | 10H | Aromatic protons (two phenyl rings) |

| 5.20 - 5.40 | Singlet | 1H | Methine proton (-CH(O)-) |

| 3.40 - 3.60 | Triplet | 2H | Methylene protons (-O-CH₂-) |

| 1.40 - 1.60 | Multiplet | 2H | Methylene protons (-CH₂-CH₂-CH₃) |

| 1.20 - 1.40 | Multiplet | 2H | Methylene protons (-CH₂-CH₃) |

| 0.80 - 1.00 | Triplet | 3H | Methyl protons (-CH₃) |

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 195 - 205 | Carbonyl carbon (C=O) |

| 125 - 140 | Aromatic carbons |

| 80 - 90 | Methine carbon (-CH(O)-) |

| 65 - 75 | Methylene carbon (-O-CH₂-) |

| 30 - 35 | Methylene carbon (-CH₂-CH₂-CH₃) |

| 18 - 22 | Methylene carbon (-CH₂-CH₃) |

| 13 - 15 | Methyl carbon (-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

The molecular ion peak ([M]⁺) for this compound (C₁₈H₂₀O₂) is expected at m/z = 268. Key fragmentation pathways for benzoin ethers typically involve α-cleavage.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 268 | [C₁₈H₂₀O₂]⁺ | Molecular Ion |

| 195 | [C₁₃H₉O]⁺ | Loss of butoxy radical (•OCH₂CH₂CH₂CH₃) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3050 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Aliphatic (butoxy group) |

| 1680 - 1700 | C=O stretch | Ketone (conjugated) |

| 1600, 1450 | C=C stretch | Aromatic ring |

| 1050 - 1150 | C-O stretch | Ether |

Analytical Methods for Purity and Quantification

For quality control and in-depth studies, chromatographic techniques are essential for assessing the purity and quantifying the concentration of this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is generally suitable for the analysis of benzoin ethers.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

-

Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Conclusion

The structural elucidation of this compound is a systematic process that begins with a well-designed synthesis, followed by comprehensive characterization using a suite of modern analytical techniques. The Williamson ether synthesis provides a reliable route to this compound. The predicted NMR, MS, and IR data, based on established chemical principles and data from analogous structures, provide a robust framework for its identification. The chromatographic methods outlined herein serve as a foundation for purity assessment and quantitative analysis. This guide provides the necessary theoretical and practical knowledge for researchers to confidently synthesize, purify, and characterize this compound and related molecules.

References

-

Lewis, F. D., Lauterbach, R. T., Heine, H. G., Hartmann, W., & Rudolph, H. (1975). Photochemical α Cleavage of Benzoin Derivatives. Polar Transition States for Free-Radical Formation. Journal of the American Chemical Society, 97(6), 1519–1525. ([Link])

-

Yagci, Y., & Schnabel, W. (1999). Benzoin type photoinitiator for free radical polymerization. In ResearchGate. ([Link])

-

Kaliappan, R., & Ramamurthy, V. (2009). Controlling photoreactions with confinement: Photochemistry of benzoin alkyl ethers within water soluble p-sulfonato calix[n]arenes. Journal of Photochemistry and Photobiology A: Chemistry, 207(1), 32-37. ([Link])

-

Hovaneissian, M., Archier, P., Mathe, C., Culioli, G., & Vieillescazes, C. (2006). Analytical investigation of styrax and benzoin balsams by HPLC-PAD-fluorimetry and GC-MS. Phytochemical Analysis, 17(2), 97-104. ([Link])

-

Pappas, S. P., & Chattopadhyay, A. (1975). Photochemistry of benzoin ethers. Type I cleavage by low energy sensitization. Journal of the American Chemical Society, 97(17), 4990-4991. ([Link])

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. ([Link])

-

Mateus, N., de Freitas, V., & Pina, F. (2001). Main aromatic and triterpenic constituents of styrax and benzoin balsams. ResearchGate. ([Link])

-

Li, Y., et al. (2020). Supporting Information. The Royal Society of Chemistry. ([Link])

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. ([Link])

-

Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. ([Link])

-

Lewis, F. D., et al. (1975). Photochemical .alpha. cleavage of benzoin derivatives. Polar transition states for free-radical formation. Journal of the American Chemical Society, 97(6), 1519-1525. ([Link])

-

Shodex. (n.d.). Analysis of Chiral Compounds = Benzoin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90794, Benzoin isobutyl ether. Retrieved from [Link].

-

Cui, J., et al. (2023). Benzoin Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control. Molecules, 28(10), 4153. ([Link])

-

University of Wisconsin-La Crosse. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61134, Benzyl butyl ether. Retrieved from [Link].

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoin. In NIST Chemistry WebBook. Retrieved from [Link]

-

Tidwell, T. T. (2008). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Wiley. ([Link])

-

ResearchGate. (n.d.). Infrared spectrum (4000–400 cm À1 ) of solid benzoin (KBr suspension). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoin. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Tert.-perfluorobutoxy-2-phenylacetophenone. Retrieved from [Link]

-

Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Vanhoenacker, G., & Sandra, P. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America, 27(12), 1044-1051. ([Link])

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. ([Link])

-

MassBank. (n.d.). Benzoins. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. ([Link])

-

Environment and Climate Change Canada. (2016). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. ([Link])

-

Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 301-308. ([Link])

-

Brown, K. K., et al. (2003). Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol. Journal of Chromatography B, 792(2), 153-166. ([Link])

Sources

An In-Depth Technical Guide to the Synthesis of 2-Butoxy-2-phenylacetophenone

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for 2-Butoxy-2-phenylacetophenone, a valuable photoinitiator in polymer chemistry. The synthesis begins with the thiamine-catalyzed benzoin condensation of benzaldehyde to yield the key intermediate, 2-Hydroxy-2-phenylacetophenone (benzoin). This intermediate is subsequently O-alkylated via a Williamson ether synthesis using 1-bromobutane to afford the final product. This document offers a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and critical process parameters, designed for researchers and professionals in organic synthesis and drug development.

Introduction and Strategic Overview

This compound is an α-alkoxy ketone derivative of acetophenone. Its structural similarity to other widely used Type I photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), suggests its utility in applications requiring UV-induced polymerization, such as in coatings, inks, and adhesives.[1] Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to generate free radicals, which initiate the polymerization of monomers and oligomers.[2] The butoxy group in the target molecule can influence its solubility, reactivity, and compatibility with different polymer systems.

The synthesis strategy outlined herein is a robust and logical sequence that leverages two fundamental and well-understood organic transformations. This approach is advantageous due to the commercial availability and low cost of the starting materials, as well as the high yields typically associated with these reactions.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals a clear disconnection at the ether linkage, pointing to a Williamson ether synthesis. This identifies 2-Hydroxy-2-phenylacetophenone (benzoin) and a butyl halide as the immediate precursors. Benzoin itself is the classic product of the self-condensation of benzaldehyde.

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of 2-Hydroxy-2-phenylacetophenone (Benzoin)

The first stage of the synthesis is the formation of the α-hydroxy ketone intermediate, benzoin, from benzaldehyde. While the classic approach employs toxic sodium cyanide as a catalyst, this guide details a safer, "greener" protocol using thiamine hydrochloride (Vitamin B1) as a biocatalyst mimic.[3]

Mechanism: Thiamine-Catalyzed Benzoin Condensation

The reaction mechanism hinges on the ability of thiamine to generate a nucleophilic ylide in situ.

-

Ylide Formation: A strong base deprotonates the acidic thiazolium ring of thiamine, forming the catalytically active ylide.

-

Nucleophilic Attack: The thiamine ylide attacks the carbonyl carbon of a benzaldehyde molecule, forming a tetrahedral intermediate.

-

Proton Transfer & Rearrangement: A proton transfer and subsequent rearrangement form a key intermediate known as the Breslow intermediate.

-

Second Nucleophilic Attack: The Breslow intermediate, now a potent nucleophile, attacks a second molecule of benzaldehyde.

-

Catalyst Regeneration: The resulting adduct collapses, eliminating the thiamine catalyst and yielding the benzoin product.

Experimental Protocol: Benzoin Synthesis

Materials:

-

Thiamine hydrochloride (0.80 g)

-

95% Ethanol (30.5 mL total)

-

5 M Sodium Hydroxide (NaOH) solution (1.5 mL)

-

Benzaldehyde (5.0 mL, freshly distilled)[4]

-

Deionized Water

-

50 mL and 10 mL Erlenmeyer flasks

-

Ice bath

-

Parafilm

-

Buchner funnel and filter paper

Procedure: [1]

-

Place 1.5 mL of 5 M NaOH solution in a 10 mL Erlenmeyer flask and cool it in an ice bath. Caution: NaOH is extremely caustic.

-

In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of deionized water.

-

Add 7.5 mL of 95% ethanol to the thiamine solution and cool the flask in the ice bath for several minutes.

-

While keeping both flasks in the ice bath, slowly add the cooled 5 M NaOH solution dropwise to the thiamine solution over 3-5 minutes with constant swirling. A yellow color, indicating the formation of the active catalyst, should appear.

-

Remove the flask from the ice bath and add 5.0 mL of pure benzaldehyde in one portion. Swirl the flask to ensure thorough mixing. The solution may initially appear milky but should clarify.

-

Seal the flask with Parafilm and store it in a dark place at room temperature for at least 24-48 hours.

-

After the reaction period, pale yellow crystals of benzoin should have formed. If not, induce crystallization by scratching the inside of the flask with a glass rod.

-

Cool the reaction mixture in an ice bath for 10-15 minutes to maximize crystal formation.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with 10-15 mL of a cold 2:1 mixture of water and 95% ethanol to remove the mother liquor.

-

Air dry the crude product.

-

Purification: Recrystallize the crude benzoin from hot 95% ethanol (approximately 8 mL of ethanol per gram of product). Cool the solution slowly to room temperature and then in an ice bath.

-

Collect the purified, white crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry to a constant weight.

Expected Outcome:

-

Yield: 50-70%

-

Melting Point: 134-138 °C

Part II: Synthesis of this compound

The second stage is the O-alkylation of the secondary alcohol in benzoin using the Williamson ether synthesis. This classic SN2 reaction is highly efficient for coupling a primary alkyl halide with an alkoxide.

Mechanism: Williamson Ether Synthesis

-

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of benzoin, forming a sodium benzoin alkoxide. This step is critical as it generates a potent nucleophile.

-

Nucleophilic Substitution (SN2): The resulting alkoxide attacks the electrophilic carbon of 1-bromobutane. The reaction proceeds via a backside attack, displacing the bromide leaving group and forming the C-O ether bond in a single, concerted step. The use of a primary halide like 1-bromobutane is crucial to favor substitution over elimination.

Caption: Williamson ether synthesis workflow.

Experimental Protocol: O-Butylation of Benzoin

Materials:

-

Purified Benzoin (from Part I)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1-Bromobutane

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer

-

Separatory funnel

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add 1.1 equivalents of sodium hydride (60% dispersion) to the flask. Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time.

-

Add sufficient anhydrous THF to the flask to allow for efficient stirring.

-

In a separate flask, dissolve 1.0 equivalent of purified benzoin in anhydrous THF.

-

Slowly add the benzoin solution to the stirred NaH suspension at 0 °C (ice bath). Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full formation of the alkoxide.

-

Add 1.5 equivalents of 1-bromobutane to the reaction mixture via syringe.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

-

Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary and Characterization

The following table summarizes the key reactants and expected properties of the products.

| Parameter | Benzaldehyde | Benzoin | 1-Bromobutane | This compound |

| Role | Starting Material | Intermediate | Reagent | Final Product |

| Formula | C₇H₆O | C₁₄H₁₂O₂ | C₄H₉Br | C₁₈H₂₀O₂ |

| M.W. ( g/mol ) | 106.12 | 212.24 | 137.02 | 268.35 |

| Appearance | Colorless liquid | White/pale yellow solid | Colorless liquid | Expected to be a colorless/pale yellow oil or low-melting solid |

| M.P. (°C) | -26 | 134-138 | -112 | N/A |

| B.P. (°C) | 178.1 | 344 | 101-102 | N/A |

Characterization of this compound:

-

¹H NMR: Expected signals would include aromatic protons (multiplets, ~7.2-8.0 ppm), a singlet for the α-proton (~5.0-5.5 ppm), and signals for the butoxy group: a triplet for the -OCH₂- protons (~3.5 ppm), multiplets for the two internal -CH₂- groups (~1.4-1.6 ppm), and a triplet for the terminal -CH₃ group (~0.9 ppm).

-

¹³C NMR: Key signals expected include the carbonyl carbon (~195-200 ppm), aromatic carbons (~127-135 ppm), the α-carbon bearing the oxygen (~85-90 ppm), and carbons of the butoxy group (~70 ppm for -OCH₂-, and ~32, 19, 14 ppm for the remaining carbons).

-

IR Spectroscopy: A strong absorption band for the carbonyl (C=O) group is expected around 1680-1700 cm⁻¹, and C-O ether stretching bands around 1100-1150 cm⁻¹. The characteristic broad O-H stretch from the benzoin precursor (~3400 cm⁻¹) should be absent.

Conclusion

This guide details a reliable and efficient two-step synthesis for this compound. The pathway employs a safe, thiamine-catalyzed benzoin condensation followed by a high-yielding Williamson ether synthesis. The protocols provided are grounded in established chemical principles and are designed to be reproducible in a standard organic chemistry laboratory. This synthesis provides a clear route to a potentially valuable photoinitiator, enabling further research into its applications in polymer science and materials chemistry.

References

- Benchchem. (n.d.). This compound | 22499-11-2.

- Scribd. (n.d.). Photo Initiators.

- Organic Syntheses. (n.d.). Benzoin. Coll. Vol. 1, p.94 (1941); Vol. 2, p.1 (1922).

- Chemistry LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment).

- Chemistry 211 Experiment 10. (2012, November 20). Multistep Synthesis of Benzilic Acid from Benzaldehyde.

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis Using 3-Bromo-1-chlorobutane.

- MedchemExpress. (n.d.). 2-Phenylacetophenone | Photoinitiator.

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- ChemicalBook. (n.d.). 2-Phenylacetophenone(451-40-1) 13C NMR spectrum.

Sources

2-Butoxy-2-phenylacetophenone CAS number 22499-11-2

An In-depth Technical Guide to 2-Butoxy-2-phenylacetophenone (CAS 22499-11-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as Benzoin n-butyl ether, is an acetophenone derivative with the CAS number 22499-11-2.[1][2] Its molecular structure, featuring a photosensitive benzoin core modified with a butoxy group, positions it as a compound of significant interest, primarily as a photoinitiator. Photoinitiators are crucial components in photopolymerization, a process that uses light to trigger chemical reactions, forming polymers. This guide provides a comprehensive technical overview of this compound, synthesizing available data on its chemical properties, plausible synthetic routes, mechanism of action, potential applications, and essential safety protocols. By drawing parallels with structurally similar and well-documented photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), this document aims to provide a foundational understanding for researchers exploring its utility in polymer science, materials chemistry, and advanced manufacturing.[3]

Core Chemical and Physical Properties

The fundamental characteristics of a compound dictate its behavior and suitability for various applications. The properties of this compound are summarized below. Note that while some sources cite a molecular formula of C18H20O2, others list C20H24O4; this guide proceeds with the more frequently cited C18H20O2 structure.[3][4]

| Property | Value | Source(s) |

| CAS Number | 22499-11-2 | [1][4] |

| EINECS Number | 245-038-0 | [1][4] |

| Molecular Formula | C18H20O2 | [4][5] |

| Molecular Weight | 268.35 g/mol | [4] |

| Synonyms | Benzoin n-butyl ether, Butylbenzoin ether | [1][4] |

| Density | 1.053 g/cm³ | [4] |

| Boiling Point | 386.1°C at 760 mmHg | [4] |

| Flash Point | 159.1°C | [4] |

| Refractive Index | 1.548 | [4] |

| Vapor Pressure | 3.64E-06 mmHg at 25°C | [4] |

Synthesis and Characterization: A Methodological Approach

While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible route can be extrapolated from established organic chemistry principles for similar acetophenone derivatives. The Nencki reaction, for instance, provides a robust framework for the acylation of phenols, which can be adapted for this purpose.[6]

Representative Synthesis Protocol (Adapted Friedel-Crafts Acylation)

This protocol is a representative workflow illustrating the likely synthetic pathway. The causality behind this choice rests on the Friedel-Crafts reaction's proven efficacy in forming carbon-carbon bonds between aromatic rings and acyl groups, a core step in generating the acetophenone backbone.

Objective: To synthesize an α-alkoxy acetophenone derivative.

Step-by-Step Methodology:

-

Preparation of Acylating Agent: In a three-necked flask equipped with a reflux condenser and dropping funnel, prepare phenylacetyl chloride from phenylacetic acid and a chlorinating agent like thionyl chloride. This step creates the reactive species needed to acylate the aromatic ring.

-

Reaction Setup: Charge a separate reaction vessel with an appropriate aromatic substrate (e.g., benzene) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride). The catalyst is crucial as it polarizes the acyl chloride, making it a more potent electrophile.

-

Acylation: Cool the reaction mixture in an ice bath to control the exothermic reaction. Slowly add the prepared phenylacetyl chloride dropwise with constant stirring. Maintaining a low temperature (0-5°C) is critical to prevent side reactions and ensure regioselectivity.

-

Alkoxylation: Following the formation of the deoxybenzoin (2-phenylacetophenone) intermediate, the next step is the introduction of the butoxy group at the alpha position. This can be achieved via α-halogenation followed by nucleophilic substitution with sodium butoxide.

-

Work-up and Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.[7]

-

Extraction and Purification: Extract the organic layer using a suitable solvent (e.g., diethyl ether). Wash the combined organic phases with a sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final this compound.[7]

Analytical Characterization Workflow

Validation of the synthesized product's identity and purity is paramount. A multi-step analytical workflow ensures trustworthiness in the final product.

Caption: Workflow for chemical synthesis and analytical validation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight of the compound. The sample is vaporized and separated based on its boiling point and polarity, with the mass spectrometer providing a fragmentation pattern that serves as a molecular fingerprint.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation. The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed map of the molecule's atomic connectivity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone and the C-O stretches of the ether group.[10]

Mechanism of Action: A Type I Photoinitiator

The structural architecture of this compound strongly suggests it functions as a Type I photoinitiator.[3] These initiators undergo unimolecular bond cleavage upon absorption of UV light to generate free radicals, a process known as photocleavage.[11][12][13]

Upon irradiation with UV light, the molecule is promoted to an excited singlet state, which then typically undergoes intersystem crossing to a more stable triplet state.[3] The energy absorbed is sufficient to induce a Norrish Type I cleavage of the carbon-carbon bond between the carbonyl group and the adjacent quaternary carbon. This fragmentation is the critical radical-generating step.

This process yields two distinct radical species:

-

A Benzoyl Radical

-

An α-Butoxy Phenylmethyl Radical

These highly reactive free radicals then attack the monomer units (e.g., acrylates) present in the formulation, initiating the chain-growth polymerization process that rapidly converts the liquid resin into a solid, cross-linked polymer network.[14] The efficiency of this process is a key determinant of the cure speed in UV-based applications.

Caption: Proposed photochemical mechanism of this compound.

Potential Applications in Drug Development and Material Science

The primary application for this compound is as a photoinitiator in UV-curable systems.[3] Its structural similarity to DMPA, a widely used initiator, implies utility in various fields.[3][15]

-

UV-Curable Coatings and Inks: In industrial coatings for metal and paper, as well as in printing inks, photoinitiators enable rapid, solvent-free curing, resulting in durable and high-quality finishes.[11][13] The butoxy group may offer different solubility and compatibility characteristics compared to the methoxy groups in DMPA, potentially allowing for fine-tuning of formulations.

-

Adhesives and Sealants: UV-cured adhesives are critical in manufacturing and electronics for rapid and precise bonding. The efficiency of the photoinitiator directly impacts the cure speed and final bond strength.[13]

-

Biomedical Materials and 3D Printing: Photopolymerization is a cornerstone of digital light processing (DLP) and stereolithography (SLA) 3D printing technologies. These techniques are increasingly used to fabricate biomedical devices, scaffolds for tissue engineering, and dental materials.[16] While the biocompatibility of this compound would require specific investigation, acetophenone-based initiators are actively studied for these applications.[16]

-

Organic Synthesis: As a source of free radicals, it can be used in synthetic organic chemistry to initiate radical-mediated reactions for the construction of complex molecules.[3]

Safety, Handling, and Storage

As with any active chemical compound, adherence to strict safety protocols is non-negotiable. The information below is synthesized from available Safety Data Sheets (SDS).

Hazard Identification and First Aid

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[1]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[1]

Laboratory Handling and PPE Workflow

A self-validating system of protocols ensures minimal exposure and safe handling.

Caption: Standard laboratory safety workflow for handling chemical reagents.

-

Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][17]

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing vapors or mists.[1]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from heat, sparks, and open flames.[17]

Conclusion

This compound (CAS 22499-11-2) is an acetophenone derivative with clear potential as a Type I photoinitiator. Its utility is predicted to be in the broad and growing field of UV-curing technologies, from industrial coatings to advanced additive manufacturing. While direct experimental data on its performance is limited in public literature, its structural analogy to well-characterized initiators like DMPA provides a strong basis for its mechanism and applications. Future research should focus on its direct synthesis, photochemical efficiency, and performance characteristics—such as cure speed and depth—in various polymer systems. Furthermore, comprehensive toxicological and biocompatibility studies are necessary to qualify its use in biomedical or drug development applications. This guide serves as a foundational resource for scientists poised to explore the full potential of this versatile molecule.

References

- Chemical Safety Data Sheet MSDS / SDS - 2 ... - ChemicalBook. (2024).

- This compound | 22499-11-2 | Benchchem. (n.d.).

- 2-butoxy-1,2-diphenylethanone|22499-11-2 - MOLBASE Encyclopedia. (n.d.).

- 2-butoxy-1,2-diphenylethanone CAS:22499-11-2 manufacturer & supplier - CROCHEM. (n.d.).

- CAS 22499-11-2 Benzoin butyl ether - Alfa Chemistry. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2007).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024).

- The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. (2021). PubMed.

- SAFETY DATA SHEET - Fisher Scientific. (2010).

- 2-BUTOXYETHANOL 1. Exposure Data - IARC Publications. (n.d.).

- 2-Phenylacetophenone | Photoinitiator - MedchemExpress.com. (n.d.).

- ANALYTICAL METHODS. (n.d.).

- This compound - Safety Data Sheet - ChemicalBook. (n.d.).

- 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 - ChemicalBook. (n.d.).

- New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. (2000). PubMed.

- 2,2-Dimethoxy-2-phenylacetophenone 0.99 Benzil a,a-dimethyl acetal - Sigma-Aldrich. (n.d.).

- 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia. (n.d.).

-

. (n.d.). Retrieved from

- Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples - NCBI. (n.d.).

- How to Synthesize 2-Phenylacetophenone with a New Catalyst? - FAQ - Guidechem. (n.d.).

- 2,2-Dimethoxy-2-phenylacetophenone - SAFETY DATA SHEET. (2025).

- 2-Butoxyethanol - Wikipedia. (n.d.).

- US6956132B2 - Process for producing 2-phenylacetophenone derivatives and precursors therefor - Google Patents. (n.d.).

- 2-Phenylacetophenone | C14H12O | CID 9948 - PubChem. (n.d.).

- 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).

- Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed. (2016).

- 2-BUTOXYETHANOL | - atamankimya.com. (n.d.).

- gallacetophenone - Organic Syntheses Procedure. (n.d.).

- 2,2-dimethoxy-2-phenyl acetophenone can be used as a light-activated initiator for addition... - Homework.Study.com. (n.d.).

- Deep Dive into 2,2-Dimethoxy-2-phenylacetophenone: Properties and Industrial Impact. (n.d.).

- 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid | C13H17NO4 - PubChem. (n.d.).

- CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents. (n.d.).

- US5696274A - Syntheses based on 2-hydroxyacetophenone - Google Patents. (n.d.).

- Ethanol, 2-butoxy- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- 2,2-Dimethoxy-2-phenylacetophenone 0.99 Benzil a,a-dimethyl acetal - Sigma-Aldrich. (n.d.).

- 24650-42-8|2,2-Dimethoxy-2-phenylacetophenone|BLD Pharm. (n.d.).

- 2,2-Dimethoxy-2-phenylacetophenone 0.99 Benzil a,a-dimethyl acetal - Sigma-Aldrich. (n.d.).

- Efficiency of 2,2-Dimethoxy-2-phenylacetophenone for the Photopolymerization of Methacrylate Monomers in Thick Sections - ResearchGate. (2011).

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 22499-11-2 | Benchchem [benchchem.com]

- 4. m.molbase.com [m.molbase.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [wap.guidechem.com]

- 8. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Ethanol, 2-butoxy- [webbook.nist.gov]

- 11. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]

- 12. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. homework.study.com [homework.study.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Butoxy-2-phenylacetophenone

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Butoxy-2-phenylacetophenone (CAS No. 22499-11-2). Designed for researchers, chemists, and professionals in drug development and material science, this document synthesizes available data on the compound's structure, physicochemical characteristics, and photochemical reactivity. Particular emphasis is placed on its potential application as a photoinitiator, drawing analogies to structurally similar compounds. The guide includes detailed experimental protocols for characterization and discusses safety and handling considerations based on current knowledge.

Compound Identification and Molecular Structure

This compound, also known by its synonym Benzoin n-butyl ether, is an aromatic ketone derivative.[1] Its molecular structure is foundational to understanding its chemical behavior, particularly its photochemical potential.

-

IUPAC Name: 2-Butoxy-1,2-diphenylethan-1-one

-

CAS Number: 22499-11-2[1]

-

Molecular Formula: C₁₈H₂₀O₂

-

Molecular Weight: 268.35 g/mol

-

Synonyms: Benzoin n-butyl ether[1]

The structure features a central ethanone backbone substituted with two phenyl groups and a butoxy ether linkage. This configuration, specifically the α-alkoxy ketone moiety, is a well-known chromophore that imparts photoreactive properties, making it structurally analogous to other Type I photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA).[2][3]

Physicochemical Properties

The physical properties of a compound are critical for determining its appropriate handling, storage, and application conditions. While comprehensive experimental data for this compound is limited, the following table summarizes the available information.

| Property | Value | Source |

| Boiling Point | 386.1°C at 760 mmHg | [1] |

| Flash Point | 159.1°C | [1] |

| Melting Point | Data not available | [1] |

| Appearance | Expected to be a liquid or low-melting solid at room temperature | Inferred |

| Solubility | Data not available | Inferred |

Discussion of Inferred Properties:

-

Solubility: Given the molecule's significant hydrocarbon content from the two phenyl rings and the butyl chain, it is expected to have low solubility in water. However, its ketone and ether functionalities suggest good solubility in common organic solvents such as alcohols, ketones, ethers, and chlorinated solvents.[4] This is a crucial consideration for formulation development in non-aqueous systems.

-

Physical State: The lack of a reported melting point suggests it may be a viscous liquid or a solid with a low melting point at ambient temperatures.

Chemical Properties and Photochemical Reactivity

The primary academic and industrial interest in this compound lies in its potential as a photoinitiator for free-radical polymerization.[2]

Mechanism of Photoinitiation

Upon absorption of ultraviolet (UV) light, molecules like this compound are known to undergo a homolytic cleavage reaction known as a Norrish Type I cleavage. This process generates two distinct free-radical species.

-

Excitation: The benzoyl chromophore absorbs a photon (hν), promoting the molecule to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.

-

α-Cleavage: The bond between the carbonyl carbon and the adjacent α-carbon is weak and cleaves, yielding a benzoyl radical and a butoxy-substituted benzyl-type radical.

-

Initiation: These newly formed radicals can then attack the double bonds of monomer units (e.g., acrylates, methacrylates), initiating the polymerization chain reaction.

The efficiency of this process is influenced by the stability of the resulting radicals and the quantum yield of the cleavage reaction.[2]

Caption: Norrish Type I cleavage of this compound.

Influence of the Butoxy Group

The presence of the n-butoxy group, as opposed to the methoxy groups in the widely used DMPA, is significant.[2] The larger, more flexible butoxy group may influence several key properties:

-

Solubility and Compatibility: It can enhance the compound's solubility in less polar monomer and oligomer systems.

-

Photophysical Properties: The electron-donating nature of the ether oxygen can affect the energy levels of the excited states and potentially alter the efficiency of intersystem crossing and α-cleavage.[2]

-

Radical Reactivity: The structure of the resulting α-alkoxy radical may have different reactivity and stability compared to the dimethoxymethyl radical derived from DMPA.

These aspects represent a fertile ground for fundamental research in photochemistry and polymer science.[2]

Experimental Protocol: Spectroscopic and Chromatographic Characterization

For any research or development application, verifying the identity, purity, and structure of the starting material is a prerequisite. The following protocol outlines a self-validating workflow for the comprehensive characterization of this compound.

Objective: To confirm the molecular structure and assess the purity of a supplied sample.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group identification.

-

High-Performance Liquid Chromatography (HPLC) for purity assessment.

Step-by-Step Protocol

-

Sample Preparation:

-

NMR: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is an excellent solvent for non-polar to moderately polar organic compounds, and TMS provides a 0 ppm reference for both ¹H and ¹³C spectra.

-

FT-IR: If the sample is a liquid, cast a thin film between two NaCl or KBr plates. If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. Causality: These methods ensure the IR beam interacts appropriately with the sample to generate a vibrational spectrum.

-

HPLC: Prepare a stock solution by dissolving 10 mg of the sample in 10 mL of HPLC-grade acetonitrile (ACN) to make a 1 mg/mL solution. Further dilute as necessary to fall within the linear range of the detector. Causality: ACN is a common mobile phase component and a good solvent for this compound, ensuring it remains dissolved during analysis.

-

-

Instrumental Analysis:

-

¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer. Expected ¹H signals would include aromatic protons (multiplets, ~7-8 ppm), the methine proton adjacent to the oxygen and carbonyl (~5-6 ppm), and aliphatic protons of the butoxy group (~0.8-4.0 ppm).

-

FT-IR: Scan from 4000 to 400 cm⁻¹. Look for characteristic absorption bands: C=O stretch (ketone) around 1680-1700 cm⁻¹, C-O-C stretch (ether) around 1050-1150 cm⁻¹, and aromatic C=C and C-H stretches.

-

HPLC: Use a C18 reverse-phase column. A typical starting method would be an isocratic elution with a mobile phase of 70:30 ACN:Water at a flow rate of 1 mL/min, with UV detection at 254 nm. Causality: Reverse-phase HPLC is ideal for separating medium-polarity organic molecules. The C18 stationary phase retains the analyte, which is then eluted by the organic-aqueous mobile phase.

-

-

Data Interpretation:

-

Correlate the NMR and FT-IR spectra with the proposed structure of this compound.

-

Calculate the purity of the sample from the HPLC chromatogram by determining the area percentage of the main peak relative to the total area of all peaks.

-

Sources

A Technical Guide to the Solubility Profile of 2-Butoxy-2-phenylacetophenone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butoxy-2-phenylacetophenone is a compound of interest in polymer science and photochemistry. A thorough understanding of its solubility is fundamental for optimizing reaction conditions, developing formulations, and ensuring consistent product performance. This technical guide provides a comprehensive framework for evaluating the solubility of this compound. It combines theoretical principles with a detailed, field-proven experimental protocol based on the OECD Guideline 105 shake-flask method, coupled with a validated HPLC-UV analytical procedure. This document serves as a practical resource for scientists, offering insights into experimental design, data interpretation, and the influence of various physicochemical factors on solubility.

Introduction to this compound

This compound, a derivative of acetophenone, is structurally analogous to other well-known photoinitiators. Photoinitiators are compounds that, upon absorbing light, generate reactive species to initiate chemical reactions like polymerization.[1] While specific research on this compound is not extensively published, its structural similarity to compounds like 2,2-dimethoxy-2-phenylacetophenone (DMPA) suggests its potential application in UV-curing formulations, such as those used in coatings, adhesives, and inks.[1]

The solubility of a photoinitiator is a critical parameter that dictates its utility. It affects:

-

Formulation Homogeneity: Ensuring the photoinitiator is fully dissolved in a monomer or resin mixture is crucial for a uniform cure and final product quality.

-

Reaction Kinetics: The concentration of the dissolved initiator directly influences the rate of polymerization.

-

Storage Stability: Poor solubility can lead to precipitation over time, affecting the formulation's shelf-life and performance.

This guide provides the necessary theoretical and practical foundation for researchers to accurately determine and understand the solubility profile of this compound.

Physicochemical Properties and Their Relevance to Solubility

Before undertaking experimental work, a review of the compound's known physicochemical properties provides valuable insight into its expected solubility behavior.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Phenylacetophenone (Deoxybenzoin) | Rationale for Solubility |

| Molecular Formula | C₂₀H₂₄O₄[1] | C₁₄H₁₂O[2] | The larger, more complex structure of the target compound suggests it may require more specific solvent interactions for dissolution compared to simpler analogs. |

| Molecular Weight | 328.40 g/mol [1] | 196.24 g/mol [2] | Higher molecular weight can sometimes correlate with lower solubility, particularly in highly ordered solvents like water. |

| CAS Number | 22499-11-2[3] | 451-40-1[4] | N/A |

| Predicted LogP | High (Implied by structure) | 3.2 (Predicted)[2] | The octanol-water partition coefficient (LogP) is a key indicator of hydrophobicity. A high LogP value strongly suggests poor solubility in polar, aqueous solvents and high solubility in non-polar, organic solvents. |

| Melting Point | Not Specified | 54-55 °C[4] | A higher melting point can indicate strong crystal lattice energy, which must be overcome by solvent-solute interactions, potentially leading to lower solubility. |

The chemical structure, characterized by a bulky butoxy group and two phenyl rings, renders the molecule largely non-polar and hydrophobic. Therefore, high solubility is anticipated in organic solvents with low to moderate polarity, while poor solubility is expected in water.

Standardized Protocol for Solubility Determination: The Shake-Flask Method

To ensure data accuracy and reproducibility, a standardized protocol is essential. The Shake-Flask Method , as described in OECD Test Guideline 105, is a robust and widely accepted method for determining the water solubility of substances.[5][6] This guide adapts the principle for a broader range of solvents and couples it with High-Performance Liquid Chromatography (HPLC) for precise quantification.

Principle of the Method

An excess amount of the solid this compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the solid and liquid phases are separated by centrifugation and filtration. The concentration of the compound in the clear, saturated supernatant is then determined using a validated analytical method.[7][8]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for solubility determination via the Shake-Flask method.

Detailed Step-by-Step Methodology

A. Materials & Reagents

-

This compound (purity > 98%)

-

Solvents: HPLC-grade water, ethanol, methanol, acetone, acetonitrile, hexane, etc.

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE for organic solvents, PVDF for aqueous)

B. Instrumentation

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

Analytical balance (4-decimal place)

-

HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm), and autosampler

C. Experimental Procedure

-

Preparation: Add an excess amount of this compound (e.g., ~20 mg) to a 10 mL glass vial. Expertise & Experience: Using a significant excess ensures that saturation is achieved and maintained throughout the experiment.

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 5.0 mL) into the vial. Seal the vial tightly.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitate at a moderate speed (e.g., 150 rpm) for 24 to 48 hours. Trustworthiness: A preliminary test should be run to determine the time required to reach equilibrium, where solubility values plateau over time.

-

Phase Separation:

-

Remove vials and let them stand at the test temperature for several hours to allow coarse particles to settle.

-

Centrifuge the vials at high speed (e.g., 5000 x g for 15 minutes) to pellet the remaining undissolved solid. Expertise & Experience: This step is critical to prevent clogging of the filter and to minimize disturbance of the equilibrium.

-

-

Sample Collection: Carefully draw the clear supernatant using a glass syringe. Immediately filter the solution through a 0.22 µm syringe filter into an HPLC vial. Discard the first few drops to saturate the filter material.

-

Quantification (HPLC-UV Analysis):

-

Prepare a series of calibration standards of this compound in the test solvent.

-

Develop a suitable HPLC method (e.g., Isocratic mobile phase of Acetonitrile:Water 70:30, flow rate 1.0 mL/min, detection at 254 nm).

-